molecular formula C21H26Cl2N2O5S B3503337 2,4-dichloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-(dimethylsulfamoyl)benzamide

2,4-dichloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-(dimethylsulfamoyl)benzamide

Cat. No.: B3503337
M. Wt: 489.4 g/mol
InChI Key: HKWOUOANLQJXAO-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-(dimethylsulfamoyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes dichloro, diethoxyphenyl, and dimethylsulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2,4-dichlorobenzoyl chloride with an appropriate amine under controlled conditions.

    Introduction of the Diethoxyphenyl Group:

    Addition of the Dimethylsulfamoyl Group: Finally, the dimethylsulfamoyl group is introduced using a sulfonation reaction, typically involving dimethylsulfamoyl chloride and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,4-dichloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-(dimethylsulfamoyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2,4-dichlorophenyl)benzamide
  • 2,4-dichloro-N-(4-methyl-2-pyridinyl)benzamide
  • 2,4-dichloro-N-(3-pyridyl)benzamide

Uniqueness

What sets 2,4-dichloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-(dimethylsulfamoyl)benzamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both diethoxyphenyl and dimethylsulfamoyl groups makes it particularly versatile in various chemical and biological contexts.

Properties

IUPAC Name

2,4-dichloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-(dimethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2N2O5S/c1-5-29-18-8-7-14(11-19(18)30-6-2)9-10-24-21(26)15-12-20(17(23)13-16(15)22)31(27,28)25(3)4/h7-8,11-13H,5-6,9-10H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWOUOANLQJXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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